molecular formula C15H14N4 B12570711 1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole CAS No. 295806-50-7

1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole

Cat. No.: B12570711
CAS No.: 295806-50-7
M. Wt: 250.30 g/mol
InChI Key: DLMBILRZGKVFPB-UHFFFAOYSA-N
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Description

1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic structures.

Preparation Methods

The synthesis of 1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole typically involves the diazotization of an aromatic amine followed by coupling with an imidazole derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage . Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens . Major products formed from these reactions include substituted imidazole derivatives and amine compounds .

Scientific Research Applications

1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole involves its interaction with biological molecules through the azo group. This interaction can lead to the formation of reactive intermediates that can bind to DNA or proteins, thereby exerting its biological effects. The molecular targets and pathways involved include DNA intercalation and inhibition of enzyme activity .

Comparison with Similar Compounds

1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole can be compared with other azo dye derivatives such as:

    1-Phenylazo-2-naphthol: Similar in structure but differs in the substituent groups, leading to different chemical properties.

    4-(4-Nitrophenylazo)aniline: Contains a nitro group, which imparts different reactivity and applications.

    2-(4-Methylphenylazo)imidazole: Similar imidazole core but with different aromatic substituents.

Properties

CAS No.

295806-50-7

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

(1-ethylimidazol-2-yl)-naphthalen-2-yldiazene

InChI

InChI=1S/C15H14N4/c1-2-19-10-9-16-15(19)18-17-14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3

InChI Key

DLMBILRZGKVFPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1N=NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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